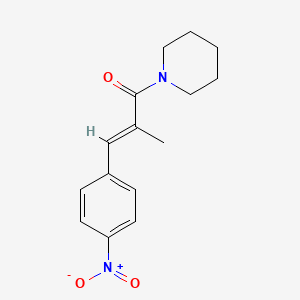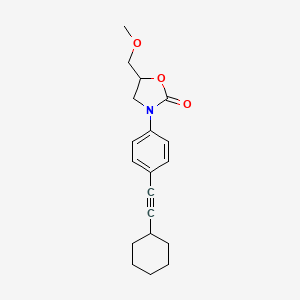![molecular formula C8H10N2O3 B14434546 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione CAS No. 74799-62-5](/img/structure/B14434546.png)
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione: is an organic compound belonging to the class of diazinane triones. This compound is characterized by a diazinane ring substituted with a but-2-enyl group at the 5-position. The structure of this compound includes a six-membered ring containing three carbonyl groups and one double bond, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione typically involves the reaction of a suitable diazinane precursor with but-2-enyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-enyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thioethers
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers are exploring its use as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-dione: Similar structure but with one less carbonyl group.
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-tetraone: Similar structure but with one additional carbonyl group.
Uniqueness: The uniqueness of 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern and the presence of three carbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
74799-62-5 |
|---|---|
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H10N2O3/c1-2-3-4-5-6(11)9-8(13)10-7(5)12/h2-3,5H,4H2,1H3,(H2,9,10,11,12,13)/b3-2+ |
InChI-Schlüssel |
OUCCOEXDHVWBIF-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CC1C(=O)NC(=O)NC1=O |
Kanonische SMILES |
CC=CCC1C(=O)NC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)





![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)





